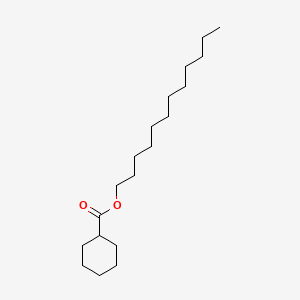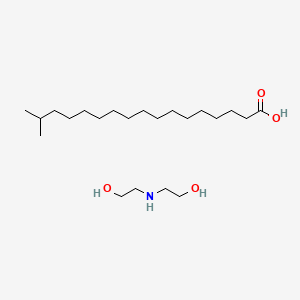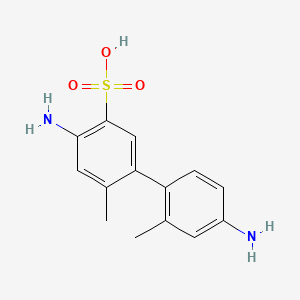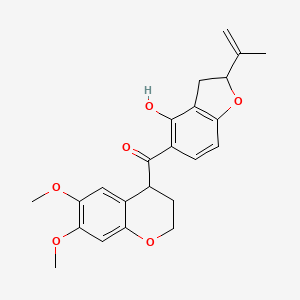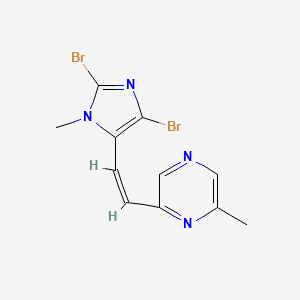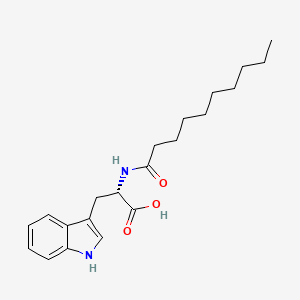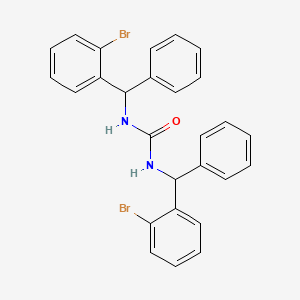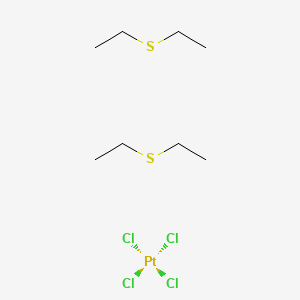
Tetrachlorobis(1,1'-thiobis(ethane))platinum
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetrachlorobis(1,1’-thiobis(ethane))platinum is a platinum-based compound with the molecular formula C8H20Cl4PtS2.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Tetrachlorobis(1,1’-thiobis(ethane))platinum typically involves the reaction of platinum salts with 1,1’-thiobis(ethane) in the presence of chlorine. The reaction conditions often require controlled temperatures and specific solvents to ensure the formation of the desired compound .
Industrial Production Methods: Industrial production of Tetrachlorobis(1,1’-thiobis(ethane))platinum follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to achieve high yields and purity .
Análisis De Reacciones Químicas
Types of Reactions: Tetrachlorobis(1,1’-thiobis(ethane))platinum undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states of platinum.
Reduction: Reduction reactions can convert Tetrachlorobis(1,1’-thiobis(ethane))platinum to lower oxidation states.
Substitution: The compound can undergo substitution reactions where ligands are replaced by other chemical groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and hydrazine are often used.
Substitution: Ligands like phosphines and amines are commonly used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation states of platinum, while substitution reactions can produce various platinum-ligand complexes .
Aplicaciones Científicas De Investigación
Tetrachlorobis(1,1’-thiobis(ethane))platinum has a wide range of applications in scientific research, including:
Chemistry: It is used as a catalyst in various chemical reactions, including hydrogenation and polymerization.
Biology: The compound is studied for its potential biological activities, including anticancer properties.
Medicine: Research is ongoing to explore its use in chemotherapy and other medical treatments.
Mecanismo De Acción
The mechanism of action of Tetrachlorobis(1,1’-thiobis(ethane))platinum involves its interaction with molecular targets such as DNA and proteins. The compound can form complexes with these biomolecules, leading to various biological effects. The pathways involved include the inhibition of DNA replication and the induction of apoptosis in cancer cells .
Comparación Con Compuestos Similares
Cisplatin: A well-known platinum-based anticancer drug.
Carboplatin: Another platinum-based compound used in chemotherapy.
Oxaliplatin: A platinum compound with a different ligand structure used in cancer treatment.
Comparison: Tetrachlorobis(1,1’-thiobis(ethane))platinum is unique due to its specific ligand structure, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
55903-50-9 |
|---|---|
Fórmula molecular |
C8H20Cl4PtS2 |
Peso molecular |
517.3 g/mol |
Nombre IUPAC |
ethylsulfanylethane;tetrachloroplatinum |
InChI |
InChI=1S/2C4H10S.4ClH.Pt/c2*1-3-5-4-2;;;;;/h2*3-4H2,1-2H3;4*1H;/q;;;;;;+4/p-4 |
Clave InChI |
WPILFWLWHNPLEX-UHFFFAOYSA-J |
SMILES canónico |
CCSCC.CCSCC.Cl[Pt](Cl)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


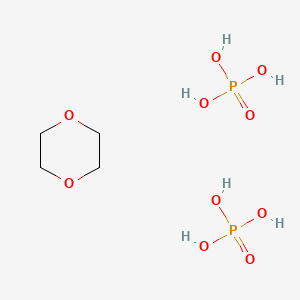
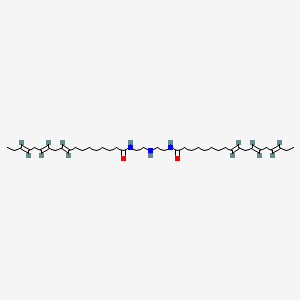
![2,2'-[[3-(Dodecyloxy)propyl]imino]bisethanol](/img/structure/B12670737.png)
![Methyl 2-[[(octahydro-5,5-dimethyl-1-naphthyl)methylene]amino]benzoate](/img/structure/B12670738.png)
